molecular formula C12H14FNO2 B1607728 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one CAS No. 637341-60-7

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one

Cat. No. B1607728
M. Wt: 223.24 g/mol
InChI Key: BJTPHHHQUXBPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as FIPI, and it is a potent inhibitor of phospholipase D (PLD). PLD is an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD, FIPI has been shown to have promising therapeutic applications in several diseases.

Scientific Research Applications

Understanding Electronic Structures and Spectra

Research on indole derivatives, such as 5-hydroxyindole, highlights their significance in probing protein structures, dynamics, and functions through spectroscopic studies. For instance, the electronic structure and absorption/emission spectra of 5-hydroxyindole have been studied to understand its fluorescence properties in different solvents, emphasizing the molecule's utility in biochemical and structural analyses (Robinson et al., 2009).

Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of hydroindolenones and hydroquinolenones, including methods to obtain fluorinated and methoxy derivatives, demonstrate the versatility and applicability of indole derivatives in organic synthesis and potentially in drug development (Karam et al., 1999).

Biomaterials and Tissue Engineering

Polyhydroxyalkanoates (PHAs), including poly 3-hydroxybutyrate (PHB) and its copolymers, are used in tissue engineering due to their biocompatibility and biodegradability. Research has explored PHAs for various medical devices and tissue engineering applications, highlighting the potential of incorporating functional groups or derivatives for enhanced performance (Chen & Wu, 2005).

Drug Delivery Systems

The development of drug delivery systems, such as polyhydroxybutyrate-co-hydroxyhexanoate (PHBHHx) nanoparticles and microparticles for controlled release, exemplifies the utility of functionalized indole derivatives in pharmaceutical applications. These systems can encapsulate drugs, offering potential advantages in targeted therapy and reduced side effects (Lu, Zhang, & Wang, 2010).

Molecular Imaging and Fluorogenic Probes

Fluorogenic substrates and probes derived from indole and its derivatives have been developed for enzymatic assays and molecular imaging. Such applications underscore the importance of functionalized indoles in biochemical research, diagnostics, and potentially in monitoring therapeutic interventions (Yee, Balšánek, & Sames, 2004).

properties

IUPAC Name

5-fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-8-4-5-11-10(7-8)9(12(16)14-11)3-1-2-6-15/h4-5,7,9,15H,1-3,6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTPHHHQUXBPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378128
Record name 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one

CAS RN

637341-60-7
Record name 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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